molecular formula C13H12ClNO3S B11179811 N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11179811
M. Wt: 297.76 g/mol
InChI Key: WCIITUDCRRQCSH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12ClNO3S and a molecular weight of 297.76 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Bases: Pyridine, triethylamine

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions may produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-chloro-2-methoxyphenyl)benzenesulfonamide include:

Uniqueness

This compound is unique due to the presence of both a chloro and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-13-8-7-10(14)9-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3

InChI Key

WCIITUDCRRQCSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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